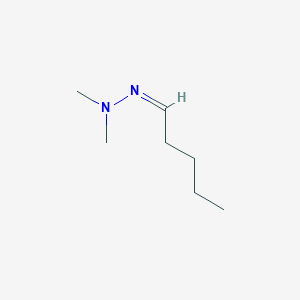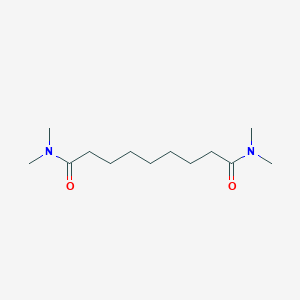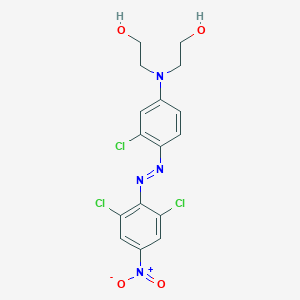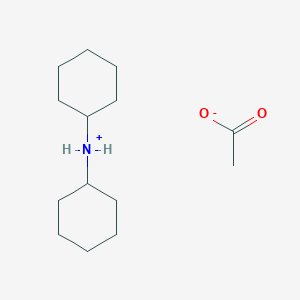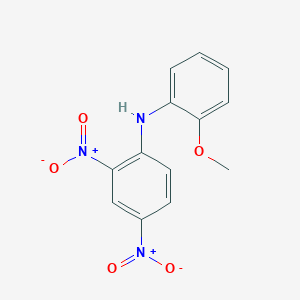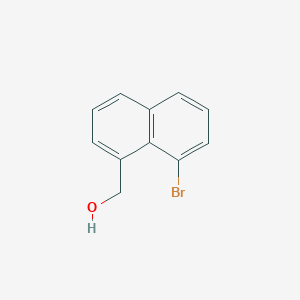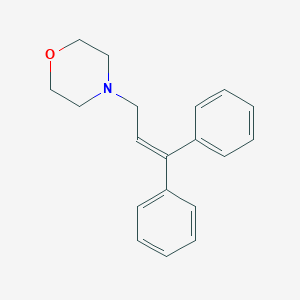
Morpholine, 4-(3,3-diphenylallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(3,3-diphenylallyl)- is a chemical compound that belongs to the family of morpholine derivatives. It is a colorless liquid that is widely used in scientific research applications. The compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(3,3-diphenylallyl)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes and to have anti-inflammatory properties. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(3,3-diphenylallyl)- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-(3,3-diphenylallyl)- has several advantages for lab experiments. It is easy to synthesize and has a well-established synthesis method. The compound is also relatively stable and can be stored for long periods of time. However, the compound has some limitations as well. It is relatively expensive, which may limit its use in some research studies. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret research results.
Direcciones Futuras
There are several future directions for research on Morpholine, 4-(3,3-diphenylallyl)-. One potential direction is to further investigate its mechanism of action. Understanding how the compound works at a molecular level could help to identify new therapeutic targets. Another potential direction is to explore its potential use in the treatment of inflammatory diseases and cancer. Additionally, the compound could be used as a building block for the synthesis of new materials with unique properties. Overall, there is significant potential for future research on Morpholine, 4-(3,3-diphenylallyl)-.
Métodos De Síntesis
The synthesis of Morpholine, 4-(3,3-diphenylallyl)- involves the reaction of morpholine with 3,3-diphenylpropenal in the presence of a catalyst. The reaction yields the desired product in good yields. The synthesis method is well-established and has been used in several scientific research studies.
Aplicaciones Científicas De Investigación
Morpholine, 4-(3,3-diphenylallyl)- has been extensively studied for its scientific research applications. It has been used as a building block in the synthesis of various organic compounds. The compound has been studied for its potential use in the development of new drugs and pharmaceuticals. It has also been used in the development of new materials with unique properties.
Propiedades
Número CAS |
13150-58-8 |
|---|---|
Nombre del producto |
Morpholine, 4-(3,3-diphenylallyl)- |
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
4-(3,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)11-12-20-13-15-21-16-14-20/h1-11H,12-16H2 |
Clave InChI |
JZYCTDYAHWPTHP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
13150-58-8 |
Sinónimos |
4-(3,3-diphenylallyl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



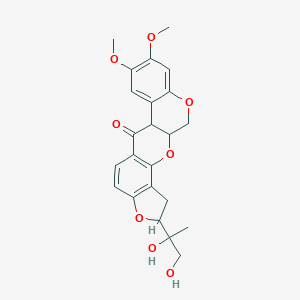
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)


